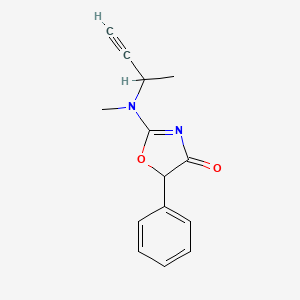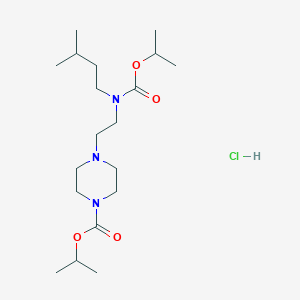
1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, carboxylic acid groups, and diisopropyl ester functionalities. It is often used in research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxyisopentylamino group. The final step involves esterification with diisopropyl alcohol and conversion to the hydrochloride salt. Common reagents used in these reactions include piperazine, carboxylic acids, and isopropyl alcohol, under conditions such as reflux and acid catalysis.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an aqueous medium, followed by crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups to their corresponding reduced forms.
Substitution: Commonly occurs at the piperazine ring or ester groups, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-piperazinecarboxylate: Similar in structure but with an ethyl ester group instead of diisopropyl ester.
1-Ethoxycarbonylpiperazine: Another related compound with a different ester group.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diisopropyl ester group, in particular, may enhance its stability and bioavailability compared to similar compounds.
Eigenschaften
CAS-Nummer |
24269-73-6 |
|---|---|
Molekularformel |
C19H38ClN3O4 |
Molekulargewicht |
408.0 g/mol |
IUPAC-Name |
propan-2-yl 4-[2-[3-methylbutyl(propan-2-yloxycarbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H37N3O4.ClH/c1-15(2)7-8-21(18(23)25-16(3)4)12-9-20-10-13-22(14-11-20)19(24)26-17(5)6;/h15-17H,7-14H2,1-6H3;1H |
InChI-Schlüssel |
YXRZGMRZTOSUPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(CCN1CCN(CC1)C(=O)OC(C)C)C(=O)OC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



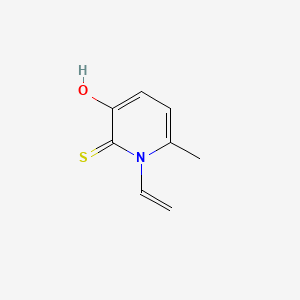
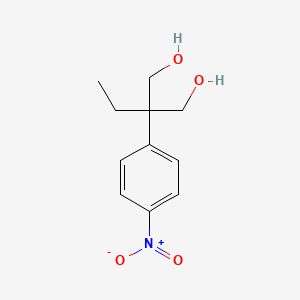


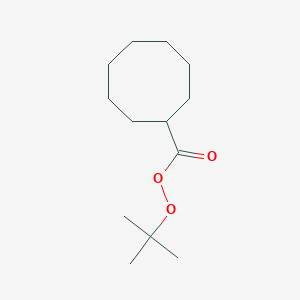

![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
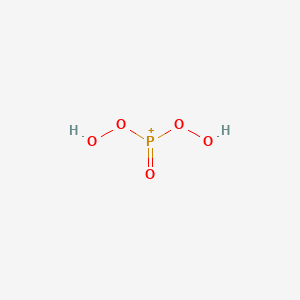


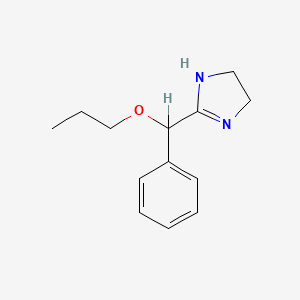
![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
